A Multi-Technique Approach to the Structural Elucidation of 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide
A Multi-Technique Approach to the Structural Elucidation of 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Foreword: The Architectural Significance of the 1,4-Benzothiazine Scaffold
The 1,4-benzothiazine framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique structural features, including a characteristic fold along the nitrogen-sulfur axis, allow it to mimic the conformation of phenothiazines, which are well-established antipsychotic drugs.[2][3] This structural motif is integral to molecules exhibiting a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[4][5][6][7]
This guide focuses on a specific, synthetically valuable derivative: 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide . The molecule's architecture combines the foundational benzothiazine core with a reactive carbohydrazide moiety at the 2-position and a methyl group at the 3-position. The carbohydrazide group is a particularly versatile functional handle, serving as a precursor for the synthesis of diverse heterocyclic systems like oxadiazoles and triazoles, thereby expanding the chemical space for drug discovery.[1]
The unambiguous determination of this molecule's structure is paramount for understanding its structure-activity relationships (SAR) and ensuring the integrity of subsequent chemical modifications. This document provides a comprehensive, field-proven workflow for its complete structural elucidation, integrating data from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques. Each step is designed not merely as a procedure, but as a logical interrogation of the molecule's atomic and electronic framework.
Caption: Overall workflow for the structure elucidation process.
Synthesis and Purification: The Foundation of Analysis
The journey to structural elucidation begins with a robust and reproducible synthesis. A common and effective method for constructing the 1,4-benzothiazine core involves the condensation of 2-aminothiophenol with a β-ketoester.[8] For the target molecule, this is followed by hydrazinolysis to form the carbohydrazide.
Experimental Protocol: Synthesis
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Step 1 (Ester Synthesis): To a solution of 2-aminothiophenol (1.0 eq) in ethanol, add ethyl 2-chloroacetoacetate (1.0 eq). The mixture is refluxed for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).
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Step 2 (Work-up): Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid, ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, is filtered, washed with water, and dried.
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Step 3 (Hydrazinolysis): The crude ester from Step 2 is dissolved in ethanol, and hydrazine hydrate (3.0-5.0 eq) is added. The mixture is refluxed for 8-12 hours.
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Step 4 (Purification): After cooling, the resulting white or off-white precipitate of 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide is filtered, washed thoroughly with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or ethanol/DMF mixture) to yield an analytically pure sample.
Causality: The purity of the sample is non-negotiable. Impurities, such as unreacted starting materials or side-products, will introduce extraneous signals in spectroscopic analyses, leading to ambiguous data and potentially incorrect structural assignment. Recrystallization is a critical self-validating step to ensure a homogenous sample.
Mass Spectrometry: Deciphering the Molecular Formula and Fragmentation
Mass spectrometry (MS) serves as the initial spectroscopic checkpoint. High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which is used to confirm its elemental composition with high confidence.
Experimental Protocol: HRMS (ESI)
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Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The sample is introduced into the Electrospray Ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode. The instrument is calibrated to ensure high mass accuracy. The protonated molecule, [M+H]⁺, will be the primary ion observed.
Data Presentation: Expected Mass Spectrometric Data
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₁N₃OS |
| Exact Mass (Monoisotopic) | 221.0623 |
| Observed [M+H]⁺ (m/z) | 222.0696 |
Interpretation and Fragmentation Analysis: The observation of an ion at m/z 222.0696 (within a <5 ppm mass error) in the HRMS spectrum provides strong evidence for the elemental composition C₁₀H₁₁N₃OS. The fragmentation pattern, typically studied using tandem MS (MS/MS) or observed in Electron Impact (EI) ionization, offers a roadmap of the molecule's assembly. The carbohydrazide and thiazine moieties produce characteristic fragmentation pathways.
Caption: Plausible MS fragmentation pathways.
Infrared Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule.[9] The vibrational frequencies of specific bonds act as fingerprints for the carbohydrazide and benzothiazine structures.
Experimental Protocol: Attenuated Total Reflectance (ATR)
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Sample Preparation: A small amount of the purified solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
Data Presentation: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Amine/Amide) | Stretching | 3350 - 3150 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic, CH₃) | Stretching | 2980 - 2850 |
| C=O (Amide I) | Stretching | ~1670 - 1640 |
| N-H (Amide II) | Bending | ~1550 - 1510 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
Interpretation: The IR spectrum provides a clear, self-validating checklist for the expected functional groups.
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Trustworthiness: The presence of a strong absorption band around 1650 cm⁻¹ is definitive evidence for the carbonyl group (C=O) of the hydrazide.[10]
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Expertise: A broad band in the 3300-3200 cm⁻¹ region corresponds to the N-H stretching vibrations of both the -NH- in the thiazine ring and the -NHNH₂ group.[11][12] The presence of both Amide I and Amide II bands further corroborates the carbohydrazide moiety. The collection of peaks between 1600-1450 cm⁻¹ confirms the aromatic benzene ring.
Nuclear Magnetic Resonance: Assembling the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules in solution.[9][13] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of every proton and carbon atom and establishes the precise connectivity of the molecular framework.[14]
Experimental Protocol: NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent, typically DMSO-d₆. The choice of DMSO-d₆ is causal; its ability to form hydrogen bonds prevents the rapid exchange of labile N-H protons, allowing them to be observed as distinct signals.
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Data Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Spectroscopy: Proton Environment Mapping
Data Presentation: Expected ¹H NMR Data (in DMSO-d₆)
| Proton Label | Assignment | Expected δ (ppm) | Multiplicity | Integration |
| H-a | -NH- (Thiazine) | ~8.5 - 9.5 | s (broad) | 1H |
| H-b | -NH- (Amide) | ~8.0 - 9.0 | s (broad) | 1H |
| H-c | Ar-H | ~6.8 - 7.5 | m | 4H |
| H-d | -NH₂ | ~4.0 - 5.0 | s (broad) | 2H |
| H-e | -CH₃ | ~2.1 - 2.4 | s | 3H |
Interpretation:
-
The aromatic region (6.8-7.5 ppm) integrating to 4H confirms the disubstituted benzene ring. The complex multiplicity (m) arises from the coupling between these adjacent protons.
-
A singlet integrating to 3H at ~2.2 ppm is characteristic of the methyl group attached to an sp² carbon (C3).
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The three distinct, broad singlets for the N-H protons (H-a, H-b, H-d) confirm the presence of the thiazine amine, the amide NH, and the terminal NH₂ group. Their broadness is due to quadrupole effects from the ¹⁴N nucleus and potential slow exchange with residual water in the solvent.
¹³C NMR Spectroscopy: Carbon Skeleton Blueprint
Data Presentation: Expected ¹³C NMR Data (in DMSO-d₆)
| Carbon Type | Expected δ (ppm) |
| C=O (Amide) | ~165 - 170 |
| Aromatic C (quaternary) | ~140 - 150 |
| Aromatic CH | ~115 - 130 |
| C=C (Thiazine) | ~100 - 120 |
| CH₃ | ~15 - 20 |
Interpretation: The ¹³C NMR spectrum provides a count of the unique carbon environments. The signal in the ~165 ppm region is diagnostic for the amide carbonyl carbon. Multiple signals in the 115-150 ppm range correspond to the eight sp² carbons of the fused ring system, while the upfield signal around 20 ppm confirms the methyl carbon.
2D NMR: Definitive Connectivity Proof
While 1D NMR suggests the pieces of the puzzle, 2D NMR definitively shows how they connect.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show correlations between the adjacent protons within the aromatic ring, allowing for their specific assignment.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would show a clear correlation between the methyl protons (~2.2 ppm) and the methyl carbon (~20 ppm), as well as connecting each aromatic proton to its corresponding carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the entire structure. It shows correlations between protons and carbons that are 2 or 3 bonds away.
Caption: Key HMBC correlations confirming the molecular skeleton.
Authoritative Grounding via HMBC:
-
Methyl Group Placement: The methyl protons (H-e) would show a correlation to the carbon they are attached to (¹J, seen in HSQC) and, crucially, 2-bond and 3-bond correlations in the HMBC spectrum to the C3 and C2 carbons of the thiazine ring, respectively.
-
Carbohydrazide Position: The amide proton (H-b) would show a 2-bond correlation to the C=O carbon and a 3-bond correlation to the C2 carbon, locking the carbohydrazide to the C2 position.
-
Ring Fusion: The thiazine NH proton (H-a) would show correlations to the adjacent carbons of the benzene ring (e.g., C9a), confirming the fusion of the two rings.
This web of interlocking correlations from the HMBC spectrum provides an undeniable and self-validating proof of the proposed structure, ruling out other potential isomers.
Conclusion: A Synthesis of Evidence
The structural elucidation of 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide is not achieved by a single technique but by the logical synthesis of complementary data. Mass spectrometry establishes the molecular formula. Infrared spectroscopy confirms the presence of essential functional groups. Finally, a suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity. This multi-faceted approach ensures the highest degree of confidence in the final structure, providing a solid and trustworthy foundation for its application in medicinal chemistry and drug discovery.
References
- Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. (2017). Journal of Saudi Chemical Society.
- A Review on Synthesis of Benzothiazine Analogues. (n.d.). Research Journal of Pharmacy and Technology.
- Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2024). RSC Advances.
- A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. (2024).
- A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Rel
- Carbohydrazide(497-18-7) IR Spectrum. (n.d.). ChemicalBook.
- IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes. (n.d.).
- Carbohydrazide | CH6N4O. (n.d.). PubChem.
- 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide. (n.d.). Benchchem.
- 2,1-Benzothiazine – (quinolin/thiophen)
- Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. (2003).
- A Synthesis of 4H-1, 4-Benzothiazines. (2009).
- SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. (2018). IJCRT.org.
- Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate monohydrate. (2018).
- Regioselective synthesis of new variety of 1,4-benzothiazines. (2012).
- Structural elucidation of compounds using different types of spectroscopic techniques. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
- Structure Determination By Spectroscopic Methods: A Practical Approach. (n.d.). Routledge.
-
Crystal structure of (Z)-2-benzylidene-4-methyl-2H-benzo[b][2][6]thiazin-3(4H)-one. (2015). National Institutes of Health (NIH).
- 3-Benzoyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine 1,1-dioxide. (2010).
- Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. (1962). Semantic Scholar.
- Identification and structure elucidation by NMR spectroscopy. (2017).
- STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.). Wiley.
- Molecular and crystal structure of methyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate. (2018).
- Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2024).
Sources
- 1. benchchem.com [benchchem.com]
- 2. cbijournal.com [cbijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. ijcrt.org [ijcrt.org]
- 9. jchps.com [jchps.com]
- 10. researchgate.net [researchgate.net]
- 11. Carbohydrazide(497-18-7) IR Spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
